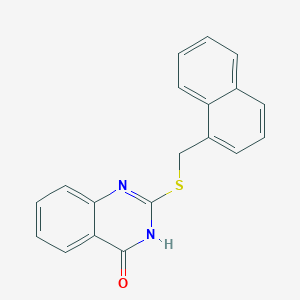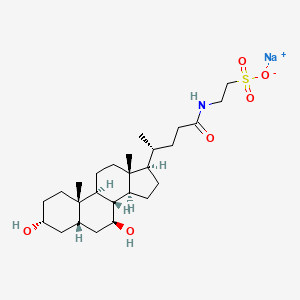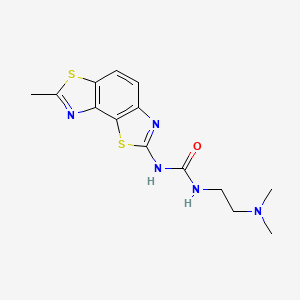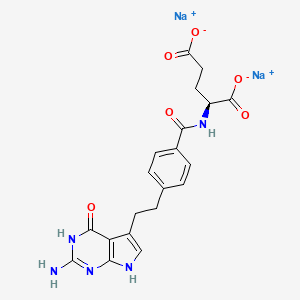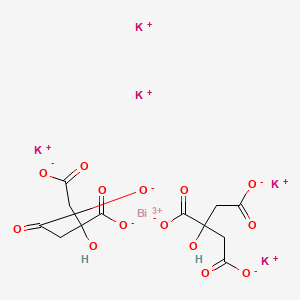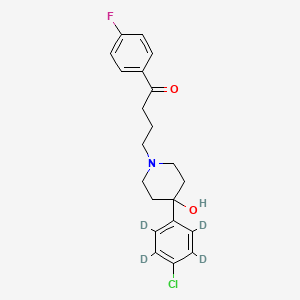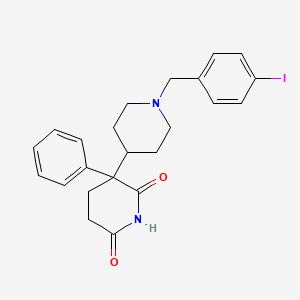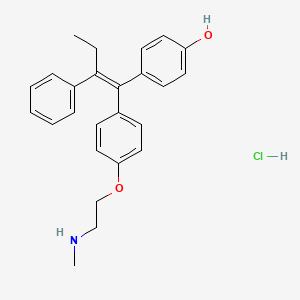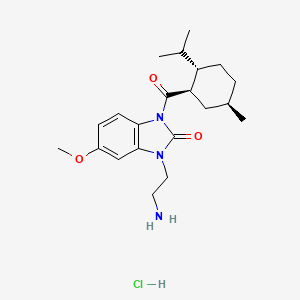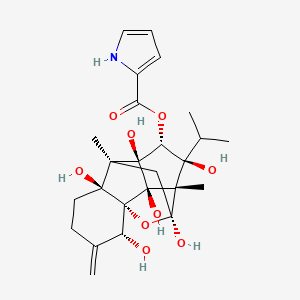
Dehydroryanodine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to dehydroryanodine involves complex chemical reactions, often requiring specific catalysts to facilitate the process. For instance, molecular iodine has been used as a catalyst in the synthesis of various organic compounds through dehydrogenative coupling reactions, showcasing the potential methodologies that might be applicable to dehydroryanodine synthesis. While specific details on dehydroryanodine's synthesis are not directly available, the principles of such reactions provide insight into possible synthetic routes (S. Pal et al., 2013).
Molecular Structure Analysis
The molecular structure of dehydroryanodine is closely related to that of ryanodine, characterized by a complex diterpene framework. Although specific analyses of dehydroryanodine's structure are scarce, understanding ryanodine's molecular architecture can offer valuable clues. Techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate such intricate structures, providing insights into the stereochemistry and functional groups that define their biological activity.
Chemical Reactions and Properties
Dehydroryanodine participates in various chemical reactions, influenced by its functional groups and molecular framework. For example, dehydroryanodine's ability to undergo reduction to ryanodine has been demonstrated, highlighting its chemical reactivity and the interconversion between these two compounds under specific conditions (J. Sutko et al., 1986).
Wissenschaftliche Forschungsanwendungen
Modulation of Sarcoplasmic Reticulum Calcium Release Channels : Dehydroryanodine is known for its biphasic modulation of intracellular calcium-regulated calcium release channels. It has been observed that low concentrations of dehydroryanodine can activate these channels, while higher concentrations can deactivate them. Novel semi-synthetic derivatives of dehydroryanodine have been used to explore this interaction further (Bidasee et al., 1995).
High Affinity Derivatives and Pharmacologic Activities : Derivatives of dehydroryanodine have been created with varying side chains, exhibiting different binding affinities and pharmacologic activities on the sarcoplasmic reticulum calcium release channel. These studies help in understanding the molecular details of how dehydroryanodine modulates these channels (Humerickhouse et al., 1994).
Reduction to Ryanodine and Tritium Labeling : Methods have been developed to efficiently reduce dehydroryanodine to ryanodine, which is another significant compound in this context. Tritium-labeled ryanodine has been produced for further scientific studies (Sutko et al., 1986).
Substituent Effects on Activity and Selectivity : Research has been conducted to understand how modifications to the cyclohexane substituents of dehydroryanodine affect its activity and selectivity towards calcium release channels. These studies contribute to the knowledge of structure-function relationships in ryanoids (Jefferies et al., 1996).
Analysis in Agricultural Applications : Dehydroryanodine has also been analyzed in the context of agricultural applications, specifically in examining its residues on fruits and in powdery wood used as a pesticide (Cabras et al., 2001).
Eigenschaften
IUPAC Name |
[(1R,2R,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNBBLVUYSFRK-OHEPIYSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@]4([C@@]1([C@@]2([C@@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915473 | |
| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,21-Dehydroryanodine | |
CAS RN |
94513-55-0 | |
| Record name | 9,21-Didehydroryanodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94513-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



